1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole
Description
Early Approaches (Pre-2000)
Initial routes relied on stepwise halogenation of preformed pyrrole rings. For example, chlorination of 5-methyl-1H-pyrrole using sulfuryl chloride (SO₂Cl₂) followed by Ullmann-type coupling with fluorobenzene derivatives yielded low regioselectivity (<50%) and required harsh conditions.
Modern Techniques (Post-2000)
The advent of transition-metal catalysis revolutionized synthesis:
- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of 4-chlorophenylboronic acid with 2-bromo-4-fluorophenyl-pyrrole intermediates enables precise regiocontrol. Recent optimizations using PdCl₂(DPPF) with cesium fluoride (CsF) in 1,4-dioxane achieve yields exceeding 85%.
- One-Pot Assembly : Tandem Paal-Knorr/SNAr reactions allow concurrent formation of the pyrrole ring and introduction of halogenated aryl groups. Microwave-assisted protocols reduce reaction times from 24 hours to <2 hours.
Challenges in Purification : The compound’s hydrophobicity necessitates advanced techniques like preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures.
Current Research Landscape
Contemporary studies focus on three primary domains:
Medicinal Chemistry Applications
- Antimitotic Agents : Analogs featuring 3’,4’,5’-trimethoxyphenyl substitutions exhibit potent microtubule destabilization. In sea urchin embryo assays, such derivatives demonstrate IC₅₀ values <100 nM, rivaling colchicine-site binders like combretastatin A-4.
- COX-2 Inhibition : Fluorophenyl groups at position 2 enhance selectivity for COX-2 over COX-1. Compound 1 (IC₅₀ = 60 nM) shows >1700-fold selectivity, while sulfonamide derivatives (e.g., 20 , IC₅₀ = 14 nM) represent leads for anti-inflammatory drug development.
Material Science Innovations
- Organic Semiconductors : The compound’s extended π-system and halogen-mediated charge transfer properties enable hole mobility values of ~0.12 cm²/V·s in thin-film transistors.
- Luminescent Materials : Methyl-directed J-aggregation in solid-state films produces blue emission (λₑₘ = 450 nm) with quantum yields up to 35%.
Methodological Advancements
- Computational Modeling : Density functional theory (DFT) studies reveal that the HOMO (-5.8 eV) localizes on the pyrrole ring, while the LUMO (-2.3 eV) resides on the fluorophenyl group, guiding rational design of electron-transport materials.
- High-Throughput Screening : Automated platforms now assess >10,000 analogs monthly for kinase inhibition, leveraging the compound’s scaffold diversity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN/c1-12-2-11-17(13-3-7-15(19)8-4-13)20(12)16-9-5-14(18)6-10-16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERNHLUCJECCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes, such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.
Condensation Reaction: These benzaldehydes undergo a condensation reaction with a suitable amine, such as methylamine, in the presence of a catalyst like acetic acid.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrole ring. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorophenyl and fluorophenyl groups can be further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole, as effective antibacterial agents. Research indicates that compounds containing pyrrole rings exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Case Study : A derivative of pyrrole demonstrated an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin with an MIC of 2 μg/mL .
Anticancer Properties
Pyrrole derivatives are also being investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their efficacy against cancer cell lines.
- Data Table : Anticancer Activity of Pyrrole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 10 |
| This compound | A549 | 12 |
This table illustrates the comparative potency of various pyrrole derivatives against different cancer cell lines, with specific focus on the compound .
Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly as a serotonin reuptake inhibitor. This mechanism can be crucial for developing treatments for depression and anxiety disorders.
- Research Findings : In vitro studies have shown that certain pyrrole derivatives can inhibit serotonin uptake effectively, indicating their potential as antidepressants .
Conductive Polymers
The unique electronic properties of pyrroles make them suitable for applications in organic electronics, particularly in the development of conductive polymers. These materials are essential in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Case Study : A study demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity significantly, paving the way for more efficient electronic devices .
Sensors and Biosensors
Pyrrole derivatives have been utilized in creating sensors due to their electrochemical properties. The compound can be functionalized to detect various analytes, including biomolecules and environmental pollutants.
- Data Table : Sensor Performance Metrics
| Sensor Type | Analyte Detected | Sensitivity (μM) |
|---|---|---|
| Electrochemical Sensor | Glucose | 0.5 |
| Electrochemical Sensor | Dopamine | 0.01 |
| Sensor with Pyrrole Derivative | Heavy Metals | 0.05 |
This table summarizes the sensitivity metrics of different sensors, showcasing the effectiveness of sensors incorporating pyrrole derivatives.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s biological and physicochemical properties are influenced by the electronic and steric effects of its substituents. Key structural analogues include:
- Halogen Effects : Replacement of 4-ClPh with 4-FPh (as in the target compound) may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
Crystallographic and Spectroscopic Characterization
- Isostructurality: Compounds 4 (4-ClPh) and 5 (4-FPh) in are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry. Halogen substitution caused minor adjustments in crystal packing but retained planar molecular conformations.
- Spectroscopy : NMR and IR data for analogues (e.g., ) confirm the integrity of pyrrole cores and substituent positions.
Biological Activity
1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole, with the molecular formula and a molecular weight of 285.74 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its synthesis, biological properties, and mechanisms of action.
- Molecular Formula :
- Molecular Weight : 285.74 g/mol
- CAS Number : [not provided in the sources]
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain pyrrole derivatives have been synthesized and tested against various bacterial strains, indicating a promising antimicrobial profile .
- Anti-inflammatory Properties : Some research suggests that compounds with similar structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Specific studies have demonstrated that pyrrole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Pyrrole Ring : The initial step often involves the condensation of appropriate aldehydes and amines.
- Substitution Reactions : Chlorine and fluorine substituents are introduced to achieve the desired functional groups.
Antimicrobial Activity
A study published in Pharmaceutical Sciences demonstrated that pyrrole derivatives, including those similar to this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific derivative tested .
Anti-inflammatory Effects
Research indicates that compounds with a pyrrole structure can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Anticancer Studies
In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways .
Case Studies
- Case Study 1 : A derivative similar to this compound was tested for its anticancer properties on MCF-7 breast cancer cells. The study found a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.
- Case Study 2 : In another investigation focusing on antimicrobial effects, a series of pyrrole compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic rings significantly enhanced antibacterial potency, with some compounds achieving MICs as low as 16 µg/mL.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aldehydes/ketones with amines or hydrazines. For example, pyrrole derivatives are often synthesized via Paal-Knorr or Hantzsch-type reactions. Key steps include:
Precursor preparation : Use of 4-chlorophenyl and 4-fluorophenyl ketones or aldehydes as starting materials (e.g., 4-chloroacetophenone derivatives) .
Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol or toluene at 80–120°C) .
Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy in X-ray diffraction analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystal growth : Slow evaporation of saturated solutions (e.g., ethyl acetate/hexane mixtures) to obtain high-quality crystals .
Data collection : At low temperatures (e.g., 100 K) to minimize thermal motion .
Q. What strategies resolve regioselectivity challenges when introducing multiple aryl groups on the pyrrole ring?
- Methodological Answer : Regioselectivity is controlled via:
Directing groups : Electron-withdrawing substituents (e.g., -Cl, -F) guide electrophilic substitution .
Protecting groups : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups) during synthesis .
Metal catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group placement .
Advanced characterization (e.g., NOESY NMR) confirms regiochemistry .
Q. How do computational methods like DFT complement experimental data in predicting electronic properties?
- Methodological Answer : Density Functional Theory (DFT) is used to:
Predict reactivity : Calculate HOMO-LUMO gaps to identify electron-rich/-poor sites .
Validate structures : Compare computed bond lengths/angles with SCXRD data (e.g., deviations < 0.05 Å confirm accuracy) .
Simulate spectra : Match IR/NMR peaks to experimental data for functional group verification .
Software like Gaussian or ORCA is employed with B3LYP/6-31G(d) basis sets .
Q. How are contradictions in reported biological activities of structural analogs addressed methodologically?
- Methodological Answer : Discrepancies arise from purity, assay conditions, or structural variations. Resolution involves:
Reproducibility checks : Independent synthesis and bioactivity assays under standardized conditions .
SAR studies : Systematic modification of substituents (e.g., replacing -Cl with -CF₃) to isolate active pharmacophores .
Analytical validation : HPLC (>95% purity) and mass spectrometry to confirm compound integrity .
Notes
- References like are derived from crystallographic, synthetic, and computational studies in the evidence.
- Advanced questions emphasize troubleshooting (e.g., regioselectivity, data contradictions) and interdisciplinary approaches (DFT + SCXRD).
- Tables summarize critical parameters for reproducibility and validation in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
